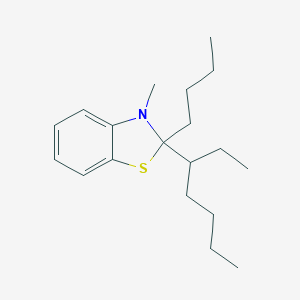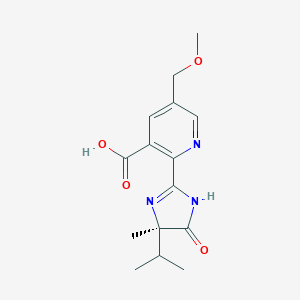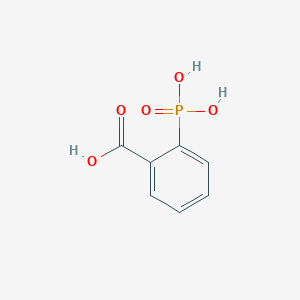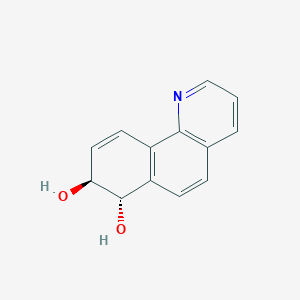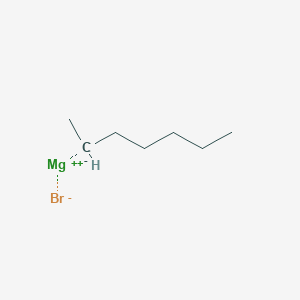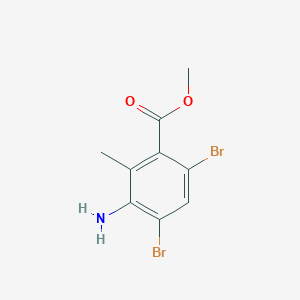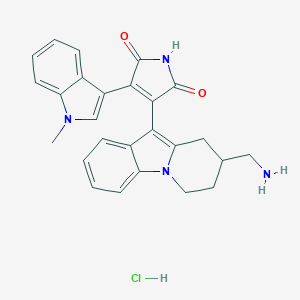
Bisindolylmaleimide X hydrochloride
Vue d'ensemble
Description
Le Bisindolylmaléimide X (chlorhydrate) est un inhibiteur puissant et sélectif de la protéine kinase C (PKC). Il est structurellement similaire à la molécule naturelle, la staurosporine, mais présente une plus grande sélectivité pour la PKC par rapport aux autres protéines kinases . Ce composé est largement utilisé dans la recherche scientifique pour sonder les voies médiées par la PKC impliquées dans la transduction des signaux hormonaux, des cytokines et des facteurs de croissance .
Applications De Recherche Scientifique
Bisindolylmaleimide X (hydrochloride) has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Bisindolylmaleimide X hydrochloride is a potent and selective inhibitor of Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
This compound inhibits PKC by interacting with its catalytic subunit . The inhibition is competitive with ATP , meaning that the compound competes with ATP for binding to the active site of the PKC enzyme . Studies indicate that cationic substituents at the indole nitrogen increase the potency as an inhibitor of PKC .
Biochemical Pathways
Bisindolylmaleimides are used to selectively probe for PKC-mediated pathways for transduction of hormone, cytokine, and growth factor signals . By inhibiting PKC, this compound can affect these signaling pathways, leading to downstream effects such as the reduction of the superoxide burst caused by various agonists in neutrophils .
Pharmacokinetics
It is known that stock solutions of the compound can be prepared in dmso , suggesting that it has good solubility in organic solvents.
Result of Action
This compound inhibits PKC within intact platelets and T cells . It also inhibits Fas-mediated apoptosis and T cell-mediated autoimmune diseases . This suggests that the compound has significant effects at the molecular and cellular levels, influencing cell signaling, immune response, and cell survival.
Action Environment
The compound is sensitive to light and is typically stored at -20°C . These factors suggest that the stability, efficacy, and action of this compound can be influenced by environmental conditions such as light exposure and temperature.
Orientations Futures
Bisindolylmaleimide-type compounds have stimulated great interest in medicinal chemistry programs due to their unique biological activities . They are widely recognized as protein kinase inhibitors, but other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity . Therefore, it is imperative to discover new chemical entities to address new targets .
Analyse Biochimique
Biochemical Properties
Bisindolylmaleimide X Hydrochloride interacts with PKC and CDK2, two key enzymes in cellular signaling pathways . The nature of these interactions is competitive with ATP .
Cellular Effects
This compound influences cell function by inhibiting PKC within intact platelets and T cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by interacting with the catalytic subunit of PKC . It inhibits PKC by competing with ATP . It also inhibits Fas-mediated apoptosis and T cell-mediated autoimmune diseases .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Bisindolylmaléimide X (chlorhydrate) implique le couplage du 6-benzyloxyindole avec un dérivé de maléimide en utilisant de l'hexaméthyldisilazide de lithium (LiHMDS) dans du tétrahydrofurane (THF) pour obtenir l'intermédiaire monoindolyle . Cet intermédiaire est ensuite mis en réaction avec un autre dérivé d'indole pour former la structure finale du bisindolylmaléimide .
Méthodes de production industrielle
Les méthodes de production industrielle du Bisindolylmaléimide X (chlorhydrate) impliquent généralement une synthèse à grande échelle en utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le Bisindolylmaléimide X (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels sur les cycles indole.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de bisindolylmaléimide oxydés, tandis que les réactions de substitution peuvent produire une variété de composés de bisindolylmaléimide substitués .
Applications de la recherche scientifique
Le Bisindolylmaléimide X (chlorhydrate) a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme inhibiteur sélectif de la protéine kinase C dans divers tests biochimiques.
Biologie : Employé dans des études pour comprendre le rôle de la PKC dans les voies de signalisation cellulaire.
Industrie : Utilisé dans le développement de nouveaux médicaments et d'agents thérapeutiques ciblant la PKC.
Mécanisme d'action
Le Bisindolylmaléimide X (chlorhydrate) exerce ses effets en inhibant la protéine kinase C par inhibition compétitive avec l'ATP au niveau de la sous-unité catalytique . Cette inhibition perturbe les voies de signalisation médiées par la PKC, affectant divers processus cellulaires tels que l'apoptose, la prolifération et la différenciation . Le composé inhibe également l'apoptose médiée par Fas et les maladies auto-immunes médiées par les lymphocytes T .
Comparaison Avec Des Composés Similaires
. Des composés similaires comprennent :
Bisindolylmaléimide I : Un autre inhibiteur puissant de la PKC avec une structure et un profil de sélectivité légèrement différents.
Ruboxistaurine : Un exemple clinique de bisindolylmaléimide utilisé comme inhibiteur de la PKC-β.
Enzastaurine : Un autre bisindolylmaléimide clinique ayant une activité inhibitrice puissante de la PKC.
Le Bisindolylmaléimide X (chlorhydrate) est unique par sa forte sélectivité pour la PKC et sa capacité à inhiber la PKC dans les plaquettes intactes et les lymphocytes T . Cette sélectivité en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2.ClH/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30;/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBOYWXMTUUYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
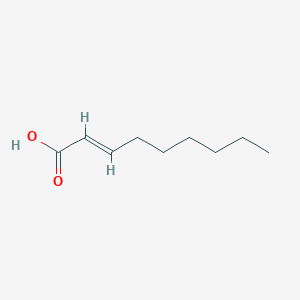
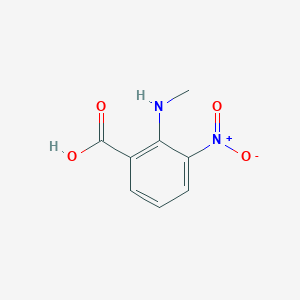
![N-[3-(Trimethoxysilyl)propyl]ethylenediamine](/img/structure/B52321.png)


